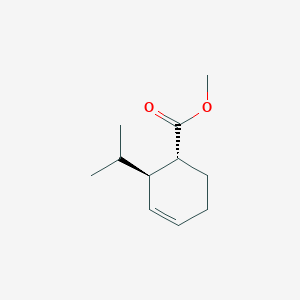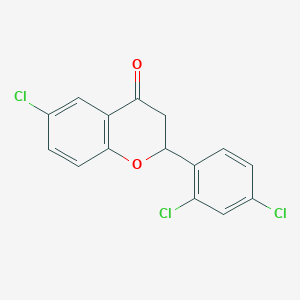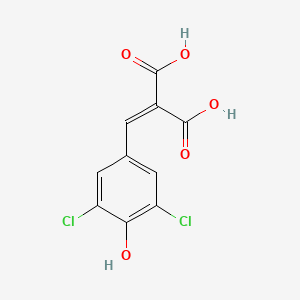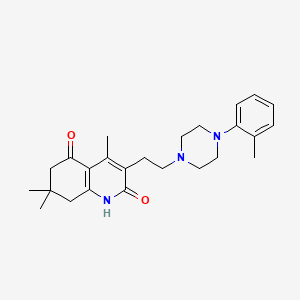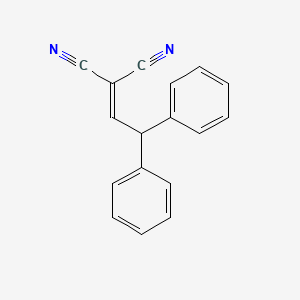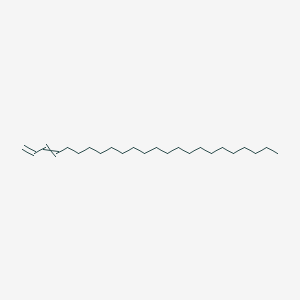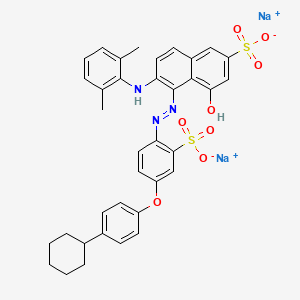
1-Decanaminium, 10-(4-formylphenoxy)-N,N,N-trimethyl-, bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Decanaminium, 10-(4-formylphenoxy)-N,N,N-trimethyl-, bromide is a quaternary ammonium compound Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, surfactants, and fabric softeners
準備方法
The synthesis of 1-Decanaminium, 10-(4-formylphenoxy)-N,N,N-trimethyl-, bromide typically involves the following steps:
Formation of the Decyl Chain: The decyl chain can be introduced through a nucleophilic substitution reaction using a suitable decyl halide.
Introduction of the Formylphenoxy Group: The formylphenoxy group can be attached via an etherification reaction, where a phenol derivative reacts with a formylating agent.
Quaternization: The final step involves the quaternization of the amine group with methyl bromide to form the quaternary ammonium compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as cost-effectiveness.
化学反応の分析
1-Decanaminium, 10-(4-formylphenoxy)-N,N,N-trimethyl-, bromide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide, under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Decanaminium, 10-(4-formylphenoxy)-N,N,N-trimethyl-, bromide has several scientific research applications, including:
Chemistry: It can be used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Its antimicrobial properties make it useful in studying the effects of quaternary ammonium compounds on microbial growth and biofilm formation.
Industry: It can be used in the formulation of cleaning agents, fabric softeners, and other industrial products.
作用機序
The mechanism of action of 1-Decanaminium, 10-(4-formylphenoxy)-N,N,N-trimethyl-, bromide involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This disruption is facilitated by the hydrophobic decyl chain, which allows the compound to integrate into the lipid bilayer. The formylphenoxy group may also contribute to the compound’s overall antimicrobial activity.
類似化合物との比較
1-Decanaminium, 10-(4-formylphenoxy)-N,N,N-trimethyl-, bromide can be compared with other quaternary ammonium compounds, such as:
Benzalkonium Chloride: A widely used disinfectant and antiseptic with similar antimicrobial properties.
Cetyltrimethylammonium Bromide: Another quaternary ammonium compound used as a surfactant and antimicrobial agent.
Dodecyltrimethylammonium Bromide: Known for its use in various industrial applications as a surfactant and disinfectant.
The uniqueness of this compound lies in its specific structure, which combines a decyl chain, a formylphenoxy group, and a trimethylammonium group. This combination may offer distinct advantages in terms of antimicrobial activity and solubility compared to other quaternary ammonium compounds.
特性
CAS番号 |
73000-51-8 |
|---|---|
分子式 |
C20H34BrNO2 |
分子量 |
400.4 g/mol |
IUPAC名 |
10-(4-formylphenoxy)decyl-trimethylazanium;bromide |
InChI |
InChI=1S/C20H34NO2.BrH/c1-21(2,3)16-10-8-6-4-5-7-9-11-17-23-20-14-12-19(18-22)13-15-20;/h12-15,18H,4-11,16-17H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
LZULCLDFEHHQGE-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CCCCCCCCCCOC1=CC=C(C=C1)C=O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-3-[(2-bromoprop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14457843.png)
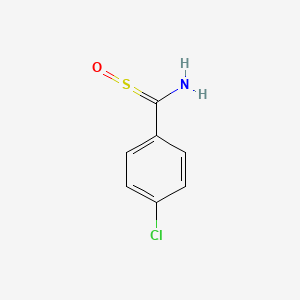
![[2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid](/img/structure/B14457860.png)
